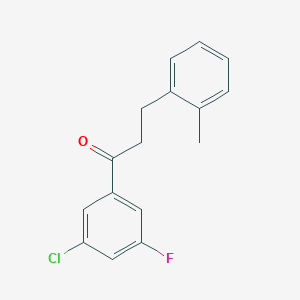

3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTECJUYKHRRLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644038 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-88-3 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Summary (Based on CN1785952A Patent)

- Starting Material: Propiophenone

- Catalyst: Aluminum trichloride (AlCl3)

- Solvent: 1,2-dichloroethane (also referred to as solvent orange 2A)

- Halogen Source: Chlorine gas (Cl2)

- Reaction Conditions: Temperature maintained between 15–70 °C, reaction time 6–10 hours under stirring

- Process Steps:

- In a reactor, dissolve aluminum trichloride and propiophenone in 1,2-dichloroethane.

- Slowly feed chlorine gas under controlled temperature and stirring.

- After chlorination, perform low-temperature hydrolysis to quench the reaction.

- Wash and separate layers to remove impurities.

- Use reduced pressure distillation and rectification at ~165–170 °C to purify the crude product.

- Yield and Purity: 88–90% yield with 99.7–99.9% purity of 3'-chloropropiophenone.

| Parameter | Details |

|---|---|

| Catalyst | Aluminum trichloride (AlCl3) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 15–70 °C |

| Reaction Time | 6–10 hours |

| Purification | Hydrolysis, washing, distillation, rectification |

| Product Purity | 99.7–99.9% |

| Yield | 88–90% |

This method is industrially viable due to mild corrosivity of the solvent and recyclability of acid waste.

Coupling with 2-Methylphenyl Group

The attachment of the 2-methylphenyl group at the 3-position of propiophenone can be achieved via cross-coupling or Friedel-Crafts acylation methods.

Continuous Flow Synthesis Insights

Recent advances in continuous flow chemistry have improved yields and scalability for related propiophenone derivatives.

- A study on 3-methoxypropiophenone synthesis via Grignard reaction in continuous stirred tank reactors (CSTRs) achieved 84% yield compared to 50% in batch processes.

- The kinetic model showed improved mass transfer and reaction control, suggesting potential for scaling up halogenated propiophenone derivatives synthesis.

This approach could be adapted for the synthesis of 3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone to enhance efficiency and reproducibility.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 3'-Chloropropiophenone synthesis | Chlorination of propiophenone with Cl2, AlCl3 catalyst, 1,2-dichloroethane solvent, 15–70 °C, 6–10 h | Propiophenone, Cl2, AlCl3, 1,2-dichloroethane | 88–90 | 99.7–99.9 | Industrially scalable, mild conditions |

| Fluorination at 5' position | Direct fluorination with anhydrous HF, no catalyst, vacuum distillation | Anhydrous HF | ≥95 | ≥99.95 | Simple post-processing, high purity |

| Coupling with 2-methylphenyl | Friedel-Crafts acylation or Pd-catalyzed cross-coupling | AlCl3 or Pd catalyst, 2-methylbenzene derivatives | Variable | High | Requires control to avoid side reactions |

| Continuous flow synthesis | Multistep flow reactors for Grignard and acylation steps | Grignard reagents, CSTRs | 84 (related compound) | High | Enhanced yield and scalability |

Research Findings and Considerations

- The chlorination step using AlCl3 and 1,2-dichloroethane is well-documented for high selectivity and yield with manageable environmental impact due to solvent recyclability.

- Fluorination using anhydrous HF is effective for introducing fluorine atoms selectively without catalysts, simplifying purification.

- Continuous flow methods offer promising improvements in reaction control and yield, potentially applicable to this compound's synthesis.

- Purification by vacuum distillation and rectification is critical to achieve the high purity required for pharmaceutical or fine chemical applications.

- The choice of coupling method for the 2-methylphenyl group depends on available intermediates and desired reaction scale.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: NaOCH3 in methanol.

Major Products Formed

Oxidation: 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propionic acid.

Reduction: 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propanol.

Substitution: 3’-Methoxy-5’-fluoro-3-(2-methylphenyl)propiophenone.

Scientific Research Applications

Medicinal Chemistry

3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone has been investigated for its anticancer properties . Research shows that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis through caspase pathways. Studies have demonstrated that compounds with similar structures have shown effectiveness against various cancer cell lines, indicating potential therapeutic applications in oncology.

Antimicrobial Activity

The compound exhibits antimicrobial properties , with studies indicating effectiveness against pathogens like Candida albicans. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 7.8 μg/mL against fungal infections. The structural features provided by halogen substituents may enhance this activity by improving lipophilicity and binding affinity to microbial targets.

Case Studies

- Inhibition of Candida albicans : A study on related derivatives demonstrated significant antifungal activity against Candida albicans, emphasizing the importance of structural modifications in enhancing antimicrobial efficacy.

- Cell Line Studies : In vitro experiments using human cancer cell lines revealed that similar compounds could reduce cell viability in a dose-dependent manner, suggesting their potential for therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Binding to receptors and altering their signaling pathways.

Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS 86810-95-9)

- Substituents : 4-Methoxyphenyl at position 3; chloro/fluoro at 3'/5'.

- Molecular Formula : C₁₇H₁₆ClFO₂.

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0)

- Substituents : 4-(Methylsulfanyl)phenyl at position 3; chloro/fluoro at 3'/5'.

- Molecular Formula : C₁₆H₁₄ClFOS.

- Key Differences : The thiomethyl (–SCH₃) group is less polar than methoxy but more nucleophilic due to sulfur’s larger atomic radius. This could influence reactivity in substitution reactions or metal-catalyzed couplings .

3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone (CAS 898750-43-1)

- Substituents : 4-(Methylsulfanyl)phenyl at position 1; chloro/fluoro at 3/3.

- Molecular Formula : C₁₆H₁₄ClFOS.

- Key Differences: The ketone group is positioned at the terminal carbon (propan-1-one), altering steric and electronic environments compared to the internal propiophenone structure .

Physical and Chemical Properties

- Solubility Trends : The thiomethyl and methoxy analogs likely exhibit higher solubility in organic solvents compared to the methyl-substituted compound due to increased polarity or sulfur’s lipophilicity .

- Thermal Stability : Halogen substituents (Cl, F) generally enhance thermal stability via electron-withdrawing effects, but steric hindrance from the 2-methyl group may reduce melting points relative to para-substituted analogs .

Biological Activity

3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14ClF

- Molecular Weight : 276.73 g/mol

- IUPAC Name : 1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)-1-propanone

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of chlorine and fluorine atoms enhances its binding affinity to specific receptors and enzymes, potentially modulating their activity. Research suggests that this compound may influence pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Properties

Studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For example, derivatives of propiophenones have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This mechanism could be beneficial in treating inflammatory diseases.

Anticancer Activity

The compound's role as a potential anticancer agent has also been explored. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways . Further studies are necessary to elucidate the specific mechanisms involved and to assess its efficacy in vivo.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the antimicrobial properties of various propiophenone derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results showed a marked decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Apoptosis : A recent study published in the Journal of Cancer Research examined the effects of this compound on breast cancer cell lines. The compound was found to significantly increase apoptosis rates compared to control groups, indicating its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.